1-[1-(4-ethylbenzenesulfonyl)azetidin-3-yl]-1H-1,2,3-triazole
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Overview
Description
1-[1-(4-ethylbenzenesulfonyl)azetidin-3-yl]-1H-1,2,3-triazole is a complex organic compound that features a unique combination of azetidine, triazole, and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(4-ethylbenzenesulfonyl)azetidin-3-yl]-1H-1,2,3-triazole typically involves multi-step organic reactions
Azetidine Ring Formation: The azetidine ring can be synthesized via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols.
Sulfonyl Group Introduction: The sulfonyl group can be introduced through a one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide under microwave irradiation.
Triazole Ring Formation:
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(4-ethylbenzenesulfonyl)azetidin-3-yl]-1H-1,2,3-triazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield simpler hydrocarbons.
Scientific Research Applications
1-[1-(4-ethylbenzenesulfonyl)azetidin-3-yl]-1H-1,2,3-triazole has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Biology: The compound can be used in biochemical assays to study enzyme activity or protein interactions.
Industry: It can be used in the synthesis of specialty chemicals or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[1-(4-ethylbenzenesulfonyl)azetidin-3-yl]-1H-1,2,3-triazole involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, while the azetidine and triazole rings can participate in various binding interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
- 1-[1-(benzenesulfonyl)azetidin-3-yl]-1H-1,2,3-triazole
- 4-{[1-(4-ethylbenzenesulfonyl)azetidin-3-yl]oxy}-2-methylpyridine
Uniqueness: 1-[1-(4-ethylbenzenesulfonyl)azetidin-3-yl]-1H-1,2,3-triazole is unique due to the specific combination of functional groups it possesses. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-[1-(4-ethylphenyl)sulfonylazetidin-3-yl]triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c1-2-11-3-5-13(6-4-11)20(18,19)16-9-12(10-16)17-8-7-14-15-17/h3-8,12H,2,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEAXLQHMAOAACM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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